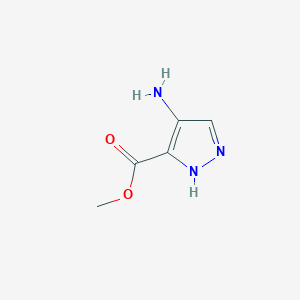
2-chloro-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrimidine compounds has been explored, such as the synthesis of 4,6-dichloro-2-methylpyrimidine, which is an intermediate in the production of the anticancer drug dasatinib . This synthesis involves a cyclization of acetamidine hydrochloride and dimethyl malonate followed by chlorination with phosphorus oxychloride. Although the exact synthesis of "2-chloro-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine" is not detailed, similar methodologies could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied using both experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT . These studies provide valuable information on the vibrational characteristics, geometrical parameters, and electronic properties of the molecules. For instance, the molecular structure of "4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine" was investigated, and the theoretical geometrical parameters were found to be in agreement with experimental values . Similar investigative methods could be used to analyze the molecular structure of "this compound".
Chemical Reactions Analysis
The reactivity of pyrimidine derivatives can be influenced by various substituents on the ring. For example, the reaction between 4-methoxy-2,6-dimethylpyrylium perchlorate and amines leads to the formation of different salts depending on the basicity of the amine . This suggests that the amine group in "this compound" could also participate in similar reactions, potentially leading to the formation of various salts or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be deduced from spectroscopic profiling and computational studies. For instance, the spectroscopic profiling of a related compound, "3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine," included FT-IR, FT-Raman, UV-vis, and NMR techniques, as well as reactivity studies using DFT and MD simulations . These studies can provide insights into the bond dissociation energies, molecular electrostatic potential, and other local reactivity properties. By analogy, similar properties of "this compound" could be investigated to understand its reactivity and stability.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c1-8-4-5-11(9(2)6-8)16-12-7-10(3)15-13(14)17-12/h4-7H,1-3H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEAILWHONBARR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=C2)C)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B3018022.png)


![2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2-fluorophenyl)acetamide](/img/structure/B3018026.png)
![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-dimethylsulfamoyl)benzoate](/img/structure/B3018027.png)


![1-tert-butyl-N-(prop-2-yn-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3018032.png)
![methyl 2-[2-[2-(1H-indol-3-yl)ethylsulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B3018033.png)
![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B3018034.png)

